(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid is a complex organic compound that features an amino acid backbone with a unique oxazole ring substituted with a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the protection of the amino group of an amino acid precursor, followed by the formation of the oxazole ring through cyclization reactions. The methoxycarbonyl group is then introduced via esterification reactions. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The amino and methoxycarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The oxazole ring and methoxycarbonyl group can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-[4-(carboxy)-1,3-oxazol-5-yl]propanoic acid: Similar structure but with a carboxy group instead of a methoxycarbonyl group.
(2S)-2-amino-3-[4-(hydroxy)-1,3-oxazol-5-yl]propanoic acid: Features a hydroxy group in place of the methoxycarbonyl group.
Uniqueness
The presence of the methoxycarbonyl group in (2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid imparts unique chemical properties, such as increased hydrophobicity and the ability to participate in esterification reactions. These properties can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H10N2O5 |
---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-methoxycarbonyl-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O5/c1-14-8(13)6-5(15-3-10-6)2-4(9)7(11)12/h3-4H,2,9H2,1H3,(H,11,12)/t4-/m0/s1 |
InChI Key |
YESPNKJCUDUXMZ-BYPYZUCNSA-N |
Isomeric SMILES |
COC(=O)C1=C(OC=N1)C[C@@H](C(=O)O)N |
Canonical SMILES |
COC(=O)C1=C(OC=N1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.